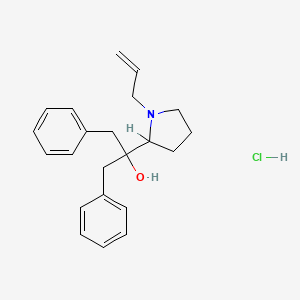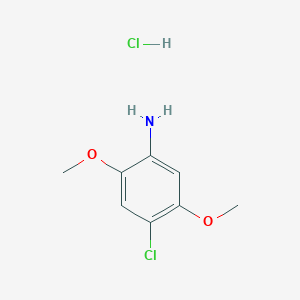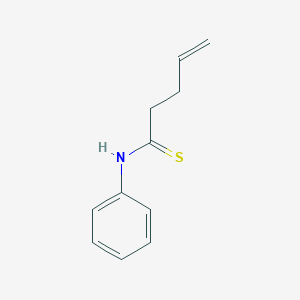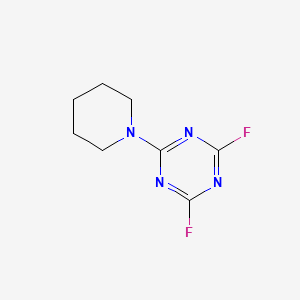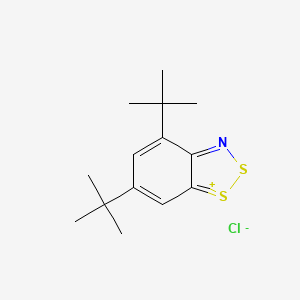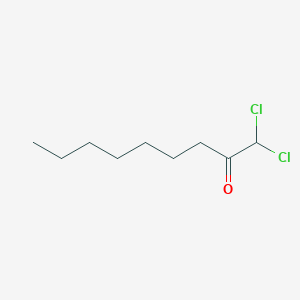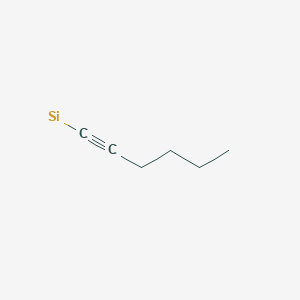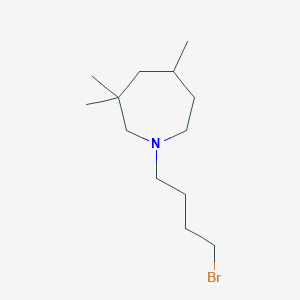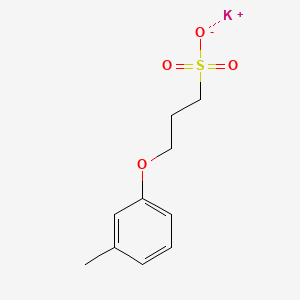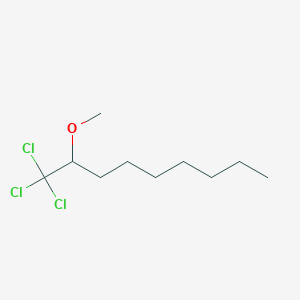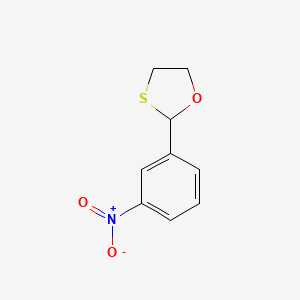
1,3-Oxathiolane, 2-(3-nitrophenyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3-Oxathiolane, 2-(3-nitrophenyl)- is an organosulfur compound with a five-membered heterocyclic ring containing both sulfur and oxygen atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1,3-Oxathiolane, 2-(3-nitrophenyl)- can be synthesized through various methods. One common approach involves the reaction of nitroalkanes with elemental sulfur and oxiranes. This multicomponent reaction is typically catalyzed by silver salts and proceeds with high regioselectivity . Another method involves the use of isocyanides and elemental sulfur in the presence of oxiranes to form 1,3-oxathiolane-2-imine derivatives . The reaction conditions often include the use of solvents like HMPA at elevated temperatures (e.g., 55°C for 12 hours).
Industrial Production Methods
Industrial production of 1,3-oxathiolane derivatives often relies on scalable and efficient synthetic routes. The use of organocatalysts, such as nitromethane conjugate bases, has been reported to promote the cyclization of heterocyclic compounds with heterocumulenes under ambient conditions . This method offers advantages in terms of cost, low toxicity, and reduced sensitivity to moisture and oxygen.
Análisis De Reacciones Químicas
Types of Reactions
1,3-Oxathiolane, 2-(3-nitrophenyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitro group to an amine.
Substitution: Nucleophilic substitution reactions can occur at the carbon atoms adjacent to the sulfur and oxygen atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted oxathiolane derivatives.
Aplicaciones Científicas De Investigación
1,3-Oxathiolane, 2-(3-nitrophenyl)- has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Industry: The compound is used in the development of herbicidal agents and other agrochemicals.
Mecanismo De Acción
The mechanism of action of 1,3-Oxathiolane, 2-(3-nitrophenyl)- involves its interaction with specific molecular targets. For example, oxathiolane nucleosides inhibit viral reverse transcriptase enzymes, thereby preventing viral replication . The compound’s sulfur and oxygen atoms play a crucial role in its binding affinity and selectivity towards these enzymes.
Comparación Con Compuestos Similares
Similar Compounds
1,3-Thiazolidine: Similar in structure but contains a nitrogen atom instead of oxygen.
1,3-Dithiolane: Contains two sulfur atoms in the ring.
1,3-Oxazolidine: Contains a nitrogen atom instead of sulfur.
Uniqueness
1,3-Oxathiolane, 2-(3-nitrophenyl)- is unique due to its combination of sulfur and oxygen atoms in the ring, which imparts distinct chemical reactivity and biological activity. Its nitrophenyl group further enhances its potential for various applications in medicinal chemistry and agrochemicals.
Propiedades
Número CAS |
85692-69-9 |
|---|---|
Fórmula molecular |
C9H9NO3S |
Peso molecular |
211.24 g/mol |
Nombre IUPAC |
2-(3-nitrophenyl)-1,3-oxathiolane |
InChI |
InChI=1S/C9H9NO3S/c11-10(12)8-3-1-2-7(6-8)9-13-4-5-14-9/h1-3,6,9H,4-5H2 |
Clave InChI |
WQGYFUHTICWTFX-UHFFFAOYSA-N |
SMILES canónico |
C1CSC(O1)C2=CC(=CC=C2)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[2-(Diethylamino)ethoxy]benzaldehyde](/img/structure/B14421833.png)

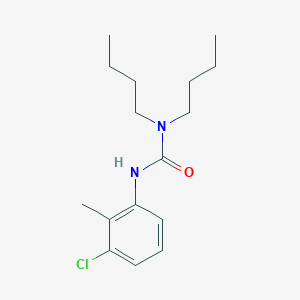
![N-2-Oxabicyclo[2.2.2]oct-5-en-3-ylidenehydroxylamine](/img/structure/B14421853.png)
